molecular formula C16H20ClF2N3O B13512604 [2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl](2-methoxyethyl)amine hydrochloride

[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl](2-methoxyethyl)amine hydrochloride

Cat. No.: B13512604
M. Wt: 343.80 g/mol
InChI Key: VRRZHCLIRZNDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₆H₁₉F₂N₃O·HCl
Molecular Weight: 343.80 g/mol (calculated) .
Structural Features:

  • Core Structure: A pyrimidine ring (5-methyl substitution) linked to a difluorophenyl group via an ethyl chain.
  • Side Chain: A methoxyethylamine group attached to the central ethyl backbone.
  • Physicochemical Properties: The compound’s fluorine atoms enhance lipophilicity and metabolic stability, while the methoxyethyl group improves aqueous solubility .

Properties

Molecular Formula

C16H20ClF2N3O

Molecular Weight

343.80 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-N-(2-methoxyethyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C16H19F2N3O.ClH/c1-11-9-20-16(21-10-11)15(19-5-6-22-2)7-12-3-4-13(17)8-14(12)18;/h3-4,8-10,15,19H,5-7H2,1-2H3;1H

InChI Key

VRRZHCLIRZNDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)NCCOC.Cl

Origin of Product

United States

Preparation Methods

Synthesis Strategy Overview

The preparation of this compound generally follows a convergent synthetic route involving:

  • Construction of the 5-methylpyrimidin-2-yl intermediate.
  • Introduction of the 2,4-difluorophenyl substituent via nucleophilic aromatic substitution or cross-coupling.
  • Formation of the ethylamine side chain bearing the 2-methoxyethyl moiety.
  • Conversion to the hydrochloride salt for stability and handling.

Preparation of the 5-Methylpyrimidin-2-yl Intermediate

The pyrimidine ring substituted at the 5-position with a methyl group is typically synthesized via cyclization reactions involving β-dicarbonyl compounds and amidines or urea derivatives.

  • For example, cyclization of ethyl benzoylacetate with urea under reflux conditions yields uracil derivatives, which can be chlorinated at the 2- and 4-positions using phosphorus oxychloride (POCl3) in the presence of catalytic N,N-dimethylformamide (DMF) to afford 2,4-dichloropyrimidine intermediates.

  • The methyl group at the 5-position can be introduced by using appropriately substituted starting materials or via selective alkylation reactions.

Introduction of the 2,4-Difluorophenyl Group

The 2,4-difluorophenyl substituent is introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The activated 2,4-dichloropyrimidine intermediate undergoes substitution at the 4-chloro position by heating with a nucleophile such as a fluorinated phenyl derivative under microwave irradiation or conventional heating.

  • Palladium-Catalyzed Cross-Coupling: Suzuki or Buchwald-Hartwig amination reactions are employed using Pd catalysts (e.g., Pd(OAc)2/dppf or Pd2(dba)3/xanphos) with boronic acids or amines bearing the difluorophenyl group. These reactions are typically carried out in polar aprotic solvents like 1,4-dioxane with bases such as cesium carbonate (Cs2CO3) at elevated temperatures (80–130 °C).

Formation of the Ethylamine Side Chain with 2-Methoxyethyl Moiety

The side chain bearing the 2-methoxyethylamine functionality is installed through reductive amination or nucleophilic substitution:

  • A common approach involves the reaction of an appropriate aldehyde or ketone intermediate with 2-methoxyethylamine under reductive amination conditions using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or dichloromethane.

  • Alternatively, nucleophilic substitution of a halogenated intermediate with 2-methoxyethylamine can be performed, followed by purification.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt to improve solubility and stability:

  • Treatment of the free base with hydrochloric acid (HCl) in an organic solvent such as ethyl acetate or isopropanol yields the hydrochloride salt as a crystalline solid.

  • The salt formation is typically confirmed by melting point analysis and spectroscopic methods.

Representative Preparation Scheme and Conditions

Step Reaction Type Reagents & Conditions Outcome
1 Pyrimidine ring cyclization Ethyl benzoylacetate + urea, reflux in ethanol 5-methylpyrimidin-2-one intermediate
2 Chlorination POCl3, catalytic DMF, reflux 2,4-Dichloropyrimidine intermediate
3 Cross-coupling/Nucleophilic Substitution Pd catalyst, Cs2CO3, 2,4-difluorophenyl boronic acid or amine, 80–130 °C, 1,4-dioxane 2-(2,4-Difluorophenyl)-5-methylpyrimidinyl derivative
4 Reductive amination/Nucleophilic substitution 2-methoxyethylamine, NaBH(OAc)3 or NaBH3CN, methanol or DCM Introduction of (2-methoxyethyl)amine side chain
5 Salt formation HCl in organic solvent Hydrochloride salt of the target compound

Analytical and Purification Notes

  • Each intermediate and the final product are typically purified by recrystallization or column chromatography.

  • Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.

  • Purity is assessed by HPLC or LC-MS.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
[Target Compound] C₁₆H₁₉F₂N₃O·HCl 5-methylpyrimidinyl, 2,4-difluorophenyl, 2-methoxyethylamine 343.80
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂F₂N₃·HCl Pyrazole core, difluoromethyl, 2-methylphenyl 243.69
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine C₁₆H₁₁Cl₂N₅ Pyrimidine core, dichlorophenyl, phenyldiazenyl 368.19
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride C₇H₁₁BrN₃·2HCl Pyrimidine core (5-bromo), methylamine side chain 285.45
(2-2-Difluoroethyl)(propan-2-yl)amine hydrochloride C₅H₁₂ClF₂N Difluoroethyl, isopropylamine 159.61

Key Observations :

  • Pyrimidine vs. Pyrazole Cores : The target compound’s pyrimidine core (common in kinase inhibitors) contrasts with the pyrazole in , which may confer distinct binding affinities.
  • Halogen Substitution : Fluorine (target compound) vs. chlorine () or bromine () alters electronic effects and steric bulk, impacting target selectivity.
  • Side Chain Diversity : The methoxyethyl group in the target compound enhances solubility compared to hydrophobic substituents like phenyldiazenyl () or bromopyrimidine ().

Biological Activity

The compound 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl](2-methoxyethyl)amine hydrochloride (CAS Number: 2639412-32-9) is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C16H20ClF2N3O
  • Molar Mass : 343.8 g/mol
  • IUPAC Name : 2-((2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl)amino)ethan-1-ol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs, which are critical in numerous signaling pathways. Research indicates that compounds with similar structures can influence intracellular calcium levels and cyclic AMP production through GPCR activation or inhibition .

Antiproliferative Effects

Studies have shown that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxicity against various cancer types. For instance:

  • Case Study : A study reported a significant reduction in cell viability in breast cancer cell lines when treated with similar pyrimidine derivatives at concentrations ranging from 10 µM to 50 µM over 24 hours .

Enzyme Inhibition

This compound may inhibit specific enzymes involved in tumor progression and inflammation. For example:

  • p38 MAPK Pathway : The p38 MAPK pathway is known to be involved in cellular responses to stress and inflammation. Compounds similar to this one have shown potential in inhibiting p38 MAPK activity, which could lead to reduced inflammation and tumorigenesis .

In Vitro Studies

In vitro assays have demonstrated that the compound can significantly inhibit the proliferation of certain cancer cells. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Duration of Treatment (hours)Reference
MCF-7 (Breast Cancer)2524
HeLa (Cervical Cancer)3048
A549 (Lung Cancer)2024

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the full biological activity. Currently, limited data exists on the in vivo efficacy of this compound; however, related compounds have shown promise in animal models for reducing tumor size and improving survival rates.

Q & A

Basic: What are the key structural features of this compound, and what analytical techniques are recommended for its characterization?

Answer:
The compound features a pyrimidine ring (5-methyl-substituted), a 2,4-difluorophenyl group, and a 2-methoxyethylamine moiety. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): For identifying proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and verifying substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₁₆H₁₉F₂N₃O) and isotopic patterns .
  • X-ray Crystallography: For resolving stereochemistry and bond angles, particularly for the ethylamine linker .
  • Infrared Spectroscopy (IR): To detect functional groups like C-F (1100–1200 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

Basic: What synthetic routes are reported for this compound, and what critical reaction conditions must be controlled?

Answer:
Synthesis typically involves:

Pyrimidine Ring Formation: Cyclization of 1,3-diketones with hydrazine derivatives under acidic conditions (e.g., HCl catalysis) .

Alkylation: Coupling the pyrimidine intermediate with 2-(2,4-difluorophenyl)ethyl bromide using a palladium catalyst (e.g., Pd(OAc)₂) in ethanol under reflux .

Amine Functionalization: Reaction with 2-methoxyethylamine in dichloromethane under inert atmosphere (N₂/Ar) to avoid oxidation .
Key Conditions:

  • Temperature control (60–80°C for cyclization; room temperature for alkylation).
  • Solvent choice (ethanol for solubility; dichloromethane for amine coupling) .
  • Purification via column chromatography (hexane/acetone gradient) to isolate the hydrochloride salt .

Advanced: How can reaction conditions be optimized to mitigate low yields during the final amine coupling step?

Answer:
Yield optimization requires:

  • Catalyst Screening: Test Pd(II) acetate vs. Pd(PPh₃)₄ for improved cross-coupling efficiency .
  • Solvent Polarity Adjustment: Replace ethanol with dimethylformamide (DMF) to enhance nucleophilicity of the amine .
  • Stoichiometric Ratios: Increase amine reagent to 1.5 equivalents to drive the reaction to completion .
  • Inert Atmosphere: Use Schlenk lines to exclude moisture, preventing hydrolysis of intermediates .
  • Post-Reaction Quenching: Add aqueous NaHCO₃ to neutralize excess HCl and minimize side reactions .

Advanced: How should researchers address discrepancies in observed vs. predicted NMR spectra?

Answer:
Discrepancies often arise from:

  • Rotamers: Dynamic rotational isomerism in the ethylamine linker can split peaks. Use variable-temperature NMR (e.g., 25°C vs. 60°C) to confirm .
  • Impurity Interference: Perform HPLC-MS (C18 column, 0.1% formic acid mobile phase) to detect trace byproducts (e.g., unreacted pyrimidine intermediates) .
  • Deuterated Solvent Effects: Compare spectra in D₂O vs. CDCl₃; shifts >0.1 ppm suggest hydrogen bonding with the amine .

Advanced: What computational methods predict the compound’s pharmacokinetic behavior?

Answer:

  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model membrane permeability, focusing on the difluorophenyl group’s lipophilicity (LogP ~2.8) .
  • Docking Studies: AutoDock Vina predicts binding affinity to cytochrome P450 enzymes (e.g., CYP3A4), informing metabolic stability .
  • Collision Cross-Section (CCS) Prediction: Ion mobility-mass spectrometry (IM-MS) correlates experimental CCS with in silico models (e.g., MOBCAL) to assess conformation in solution .

Advanced: How should stability studies be designed to evaluate degradation under physiological conditions?

Answer:

  • Forced Degradation: Expose the compound to:
    • Acidic/Basic Conditions: 0.1M HCl/NaOH at 37°C for 24h.
    • Oxidative Stress: 3% H₂O₂, 40°C, 8h.
    • Photolysis: UV light (254 nm) for 48h .
  • Analytical Monitoring: Use UPLC-PDA (Waters Acquity BEH C18) to track degradation products. Major pathways include hydrolysis of the methoxyethyl group (retention time shift from 4.2 to 3.8 min) .

Advanced: What methodologies quantify trace metal residues from catalytic steps in synthesis?

Answer:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detect palladium residues (limit of quantification: 0.1 ppm) .
  • Chelation Strategies: Post-synthesis treatment with ethylenediaminetetraacetic acid (EDTA) to sequester Pd(II) ions .
  • Validation: Spike recovery experiments (80–120% acceptable range) to ensure accuracy .

Advanced: How does fluorination impact the compound’s solubility and bioactivity?

Answer:

  • Solubility: The 2,4-difluorophenyl group reduces aqueous solubility (measured via shake-flask method: ~1.2 mg/mL in PBS) but enhances lipid bilayer penetration (PAMPA assay: Pe ~5.6 × 10⁻⁶ cm/s) .
  • Bioactivity: Fluorine’s electronegativity increases binding affinity to hydrophobic pockets (e.g., Ki = 12 nM vs. 45 nM for non-fluorinated analog in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.